Fmoc-D-Chg-OH
CAS No.: 198543-96-3
VCID: VC21541225
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Chg-OH, or (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a specialized amino acid derivative widely utilized in peptide synthesis. This compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are crucial for preventing unwanted reactions during peptide assembly due to their ability to protect the α-amino group. Mechanism of ActionThe Fmoc group serves as a protecting group for the α-amino group, preventing unwanted reactions during peptide synthesis. It is stable under acidic conditions but can be rapidly removed by base treatment, typically using piperidine. This removal process is crucial for the synthesis of peptides, as it allows for the controlled exposure of the amino group at specific stages of the synthesis process. Applications in Peptide SynthesisFmoc-D-Chg-OH is used to enhance the hydrophobicity and steric properties of peptides. The cyclohexyl group in this compound contributes to these properties, which are important for peptide-receptor interactions and the stability of peptides in biological systems. This makes Fmoc-D-Chg-OH a valuable tool in the design and synthesis of peptides with tailored functionalities, such as improved cell penetration capabilities. Research FindingsResearch on Fmoc-D-Chg-OH focuses on its role in peptide synthesis and its impact on the physical and chemical properties of peptides. While specific biological activities of this compound are not extensively documented, its structural properties suggest potential interactions with biological targets. The cyclohexaneacetic acid moiety may influence peptide conformation and hydrophobicity, which are critical factors in peptide-receptor interactions. Synthesis MethodsThe synthesis of Fmoc-D-Chg-OH typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. |
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CAS No. | 198543-96-3 |
Product Name | Fmoc-D-Chg-OH |
Molecular Formula | C23H25NO4 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | (2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Standard InChIKey | BWQQGHPODCJZDB-OAQYLSRUSA-N |
Isomeric SMILES | C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | Fmoc-D-Chg-OH;198543-96-3;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylaceticacid;AmbotzFAA1666;AC1OCVEA;SCHEMBL13697519;CTK8C5025;MolPort-006-705-642;ACT10116;ZINC1036846;0203AB;ANW-73785;AKOS015911157;RTR-009229;AJ-24721;AK-80439;TR-009229;ST24035201;J-300446;I14-38622;(2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid;(R)-cyclohexyl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})aceticacid |
PubChem Compound | 6976355 |
Last Modified | Aug 15 2023 |
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